Imino(2-methylbutyl)(propan-2-yl)-lambda6-sulfanone
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Overview
Description
Imino(2-methylbutyl)(propan-2-yl)-lambda6-sulfanone is a complex organic compound with a unique structure that includes an imino group, a 2-methylbutyl chain, and a propan-2-yl group attached to a lambda6-sulfanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imino(2-methylbutyl)(propan-2-yl)-lambda6-sulfanone typically involves multiple steps, starting with the preparation of the imino group and the subsequent attachment of the 2-methylbutyl and propan-2-yl groups. Common synthetic routes include:
Formation of the Imino Group: This step involves the reaction of an amine with a carbonyl compound under acidic or basic conditions to form the imino group.
Attachment of the 2-Methylbutyl Chain: This can be achieved through alkylation reactions, where the imino group reacts with a 2-methylbutyl halide in the presence of a base.
Attachment of the Propan-2-yl Group: Similar to the previous step, this involves the reaction of the imino group with a propan-2-yl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Imino(2-methylbutyl)(propan-2-yl)-lambda6-sulfanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, and amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Imino(2-methylbutyl)(propan-2-yl)-lambda6-sulfanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Imino(2-methylbutyl)(propan-2-yl)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, while the sulfanone core can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Aminomethyl propanol: An organic compound with similar functional groups but different structural arrangement.
2-Propanol, 2-methyl-: Another compound with a similar backbone but different functional groups.
Uniqueness
Imino(2-methylbutyl)(propan-2-yl)-lambda6-sulfanone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H19NOS |
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Molecular Weight |
177.31 g/mol |
IUPAC Name |
imino-(2-methylbutyl)-oxo-propan-2-yl-λ6-sulfane |
InChI |
InChI=1S/C8H19NOS/c1-5-8(4)6-11(9,10)7(2)3/h7-9H,5-6H2,1-4H3 |
InChI Key |
VTPPOTNGWGKEDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CS(=N)(=O)C(C)C |
Origin of Product |
United States |
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